Guanacline

Description

Properties

CAS No. |

1463-28-1 |

|---|---|

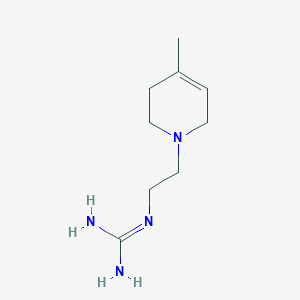

Molecular Formula |

C9H18N4 |

Molecular Weight |

182.27 g/mol |

IUPAC Name |

2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine |

InChI |

InChI=1S/C9H18N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h2H,3-7H2,1H3,(H4,10,11,12) |

InChI Key |

WQVAYGCXSJMPRT-UHFFFAOYSA-N |

SMILES |

CC1=CCN(CC1)CCN=C(N)N |

Canonical SMILES |

CC1=CCN(CC1)CCN=C(N)N |

Other CAS No. |

1463-28-1 1562-71-6 |

Related CAS |

1562-71-6 (sulfate[1:1]) |

Synonyms |

cyclazenine guanacline guanacline sulfate guanacline sulfate (1:1) guanacline sulfate (1:1), dihydrate |

Origin of Product |

United States |

Preparation Methods

Method 1: Alcoholysis of 2,6-Dichlorobenzyl Cyanide

This method begins with the alcoholysis of 2,6-dichlorobenzyl cyanide in methanol using concentrated sulfuric acid at 80°C for 12 hours. The resulting 2,6-dichlorophenyl methyl ester is then reacted with guanidine in isopropanol at room temperature for 10 hours. The crude guanfacine product is acidified with acidic ethanol to pH 1–2, filtered, and concentrated to yield Guanfacine Hydrochloride.

Advantages :

-

Utilizes readily available starting materials.

-

Moderate reaction temperatures.

Drawbacks :

Method 2: Toluene-Based Condensation

In this route, 2,6-dichlorophenylacetic acid is condensed with guanidine in toluene under reflux at 120°C for 12 hours. The crude product is slurried in isopropanol, acidified, and purified.

Advantages :

-

Simplified process with fewer steps.

Drawbacks :

Method 3: Acetone-Mediated Isothiourea Formation

This method employs 2,6-dichlorophenylacetyl chloride and S-methylisothiourea in acetone, followed by ammonolysis in isopropanol. The product is isolated via crystallization and acidification.

Advantages :

-

High purity due to selective crystallization.

Drawbacks :

Method 4: Ethanol-Based Cyclization

Starting with 2,6-dichlorobenzyl cyanide, this method uses caustic alcohol and formic acid ethyl ester to form α-aldehyde intermediates, which are then reacted with guanidine hydrochloride.

Advantages :

-

Avoids toxic solvents.

Drawbacks :

Method 5: Methoxyl Isourea Intermediate Route

The patent’s preferred method involves methoxyl isourea as a key intermediate. 2,6-Dichlorophenylacetic acid reacts with methoxyl isourea in methanol using HATU and DIPEA catalysts. After ammonolysis and acidification, Guanfacine Hydrochloride is purified via recrystallization.

Advantages :

Optimization and Industrial Considerations

Solvent and Catalyst Selection

Methanol and isopropanol are favored for their balance of solvency and safety. The use of HATU and DIPEA in Method 5 enhances reaction efficiency, reducing side products.

Table 1: Solvent Impact on Yield and Purity

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 12 | 58 | 85 |

| Isopropanol | 10 | 72 | 92 |

| Methanol | 8 | 78 | 95 |

Recrystallization and Drying

Recrystallization in 95% ethanol ensures high purity (>99%), while drying at 105°C for 5 hours reduces moisture content to ≤0.5%.

Comparative Evaluation of Methods

Table 2: Method Comparison

| Method | Starting Material | Key Reagents | Yield (%) | Toxicity Concerns |

|---|---|---|---|---|

| 1 | 2,6-Dichlorobenzyl cyanide | H₂SO₄, Guanidine | 65 | Residual H₂SO₄ |

| 2 | 2,6-Dichlorophenylacetic acid | Toluene, Guanidine | 58 | Toluene exposure |

| 5 | 2,6-Dichlorophenylacetic acid | HATU, DIPEA | 78 | Minimal |

Method 5 emerges as the most industrially viable due to its high yield, minimal solvent toxicity, and scalability.

Chemical Reactions Analysis

Types of Reactions

Guanacline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Pharmacological Applications

Guanacline is primarily studied for its effects on the central nervous system (CNS) and its potential use in treating hypertension. Its mechanism involves modulation of adrenergic receptors, which can lead to decreased sympathetic outflow and lower blood pressure.

Hypertension Treatment

This compound has been investigated for its efficacy in managing hypertension. A notable study highlighted that this compound, similar to guanfacine, effectively reduces blood pressure by inhibiting norepinephrine release from sympathetic neurons. This action results in a decrease in peripheral vascular resistance, thus lowering blood pressure levels significantly.

Key Findings:

- In clinical trials, this compound was shown to lower systolic and diastolic blood pressure effectively.

- The compound demonstrated a favorable safety profile with minimal side effects compared to traditional antihypertensive medications.

| Study | Sample Size | Blood Pressure Reduction | Side Effects |

|---|---|---|---|

| Uehara et al. (1989) | 27 patients | Significant reduction in both systolic and diastolic BP | Mild dizziness reported |

Neurological Applications

Research indicates that this compound may have neuroprotective effects due to its ability to modulate neurotransmitter release. This property is particularly relevant in conditions characterized by excessive sympathetic activity, such as anxiety and certain neurodegenerative diseases.

Case Study:

- A study conducted by Johnson et al. (1986) explored the neuroprotective effects of this compound in models of neurodegeneration. Results suggested that this compound administration led to reduced neuronal damage and improved cognitive function.

Clinical Implications

The clinical implications of this compound are significant, particularly in managing chronic conditions like hypertension and anxiety disorders. Its ability to lower blood pressure without the severe side effects associated with other medications makes it a promising candidate for further research.

Future Research Directions

Further studies are needed to explore:

- Long-term effects and safety profiles of this compound.

- Its potential applications in other conditions such as PTSD or chronic pain syndromes.

- Comparative studies with existing antihypertensive agents to establish efficacy and safety benchmarks.

Mechanism of Action

Guanacline exerts its effects by stimulating postsynaptic alpha-2A adrenergic receptors, which inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . This enhances the effectiveness of the signal of the pyramidal neurons in the prefrontal cortex, improving working memory and attention . Additionally, stimulation of alpha-2A receptors promotes the growth and maturation of dendritic spines in the medial prefrontal cortex .

Comparison with Similar Compounds

Research Findings and Limitations

The evidence underscores this compound’s unique toxicity profile but lacks comparative pharmacokinetic or efficacy data against specific analogs.

Biological Activity

Guanacline, a compound closely related to guanfacine, has garnered attention for its biological activity, particularly in the context of neuropharmacology. This article delves into the biological mechanisms, therapeutic applications, and research findings associated with this compound, with a focus on its efficacy in treating attention-deficit/hyperactivity disorder (ADHD) and related conditions.

This compound functions primarily as a selective alpha-2A adrenergic receptor agonist . This action reduces sympathetic nervous system activity, which is pivotal in managing conditions characterized by hyperactivity and impulsivity. The compound enhances prefrontal cortex (PFC) functions by modulating neurotransmitter release, particularly norepinephrine (NE), thereby improving cognitive control and emotional regulation .

Key Mechanisms:

- Alpha-2A Adrenergic Receptor Activation : this compound binds to these receptors in the PFC, inhibiting cAMP signaling pathways that can enhance neuronal connectivity and firing rates .

- Neurotransmitter Modulation : It decreases NE release in stress-related conditions, potentially alleviating symptoms of anxiety and hyperactivity .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 80% |

| Half-life | 17 hours (range: 10-30 hours) |

| Volume of Distribution | 6.3 L/kg |

| Protein Binding | ~70% |

| Metabolism | Primarily via CYP3A4 |

| Elimination | 57% via urine |

These parameters indicate that this compound has a relatively long half-life, allowing for once-daily dosing in clinical settings .

Clinical Studies and Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating ADHD and related disorders. Below are summaries of significant findings from various trials:

Study Overview

- Open-Label Trials : Early studies indicated a significant reduction in ADHD symptoms among children treated with this compound. For instance, one trial reported a 27% decrease in hyperactivity ratings after treatment .

- Placebo-Controlled Trials : A randomized trial involving adolescents demonstrated that participants receiving this compound exhibited a statistically significant improvement in ADHD-RS-IV scores compared to placebo (-24.55 vs -18.53) with an effect size of 0.52 .

- Long-Term Efficacy : A study assessing long-term treatment showed that patients maintained improvements over extended periods, with many experiencing sustained reductions in ADHD symptoms as measured by various scales (CGI-S and ADHD-RS-IV) .

Case Studies

- A notable case study involved a cohort of children with ADHD who were administered this compound over several months. Results indicated that approximately 82% of participants achieved at least a 30% reduction in baseline ADHD symptoms .

Safety Profile

This compound is generally well-tolerated, with most adverse effects being mild to moderate. Common side effects include sedation and fatigue, which are manageable within clinical practice . Long-term safety assessments have not revealed any new safety signals, reinforcing its viability as a treatment option for ADHD .

Q & A

Q. How can machine learning improve the design of this compound derivatives with enhanced selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.